Omadacycline mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Omadacycline mesylate is a semisynthetic aminomethylcycline antibiotic derived from minocycline, belonging to the tetracycline class . It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, overcoming common resistance mechanisms such as efflux pumps and ribosomal protection proteins . Approved by the FDA in 2018, it is indicated for acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and uncomplicated urinary tract infections . Available in both intravenous (IV) and oral formulations, omadacycline exhibits broad-spectrum activity against Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus [MRSA]), Gram-negative bacteria, atypical pathogens, and anaerobes .

Preparation Methods

Chemical Reactions Analysis

Omadacycline mesylate undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: These reactions are less common for this compound due to its stable chemical structure.

Common reagents used in these reactions include alkylating agents, reducing agents, and acids or bases for hydrolysis . The major products formed from these reactions are typically derivatives or degradation products of this compound .

Scientific Research Applications

Community-Acquired Bacterial Pneumonia (CABP)

Omadacycline has shown significant effectiveness in treating CABP, particularly in cases where traditional antibiotics fail due to resistance. A study indicated a clinical success rate of approximately 71% in patients treated with omadacycline for CABP . The drug's ability to maintain efficacy against resistant strains of pathogens like Streptococcus pneumoniae further underscores its clinical utility.

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

In treating ABSSSI, omadacycline has demonstrated favorable outcomes. A case study highlighted that after switching to omadacycline from ineffective treatments, a patient showed significant improvement without adverse reactions . The drug's once-daily dosing regimen also enhances patient compliance compared to other tetracyclines.

Case Study 1: Pediatric Mycoplasma pneumoniae Pneumonia

A notable case involved an adolescent with Mycoplasma pneumoniae pneumonia unresponsive to macrolide treatment. Following the initiation of omadacycline therapy, the patient's condition improved significantly within days, with normalization of inflammatory markers and resolution of lung lesions . This case illustrates omadacycline's potential as an alternative treatment for atypical pathogens in pediatric populations.

Case Study 2: Real-World Effectiveness

A real-world study conducted in China assessed omadacycline's effectiveness across diverse infections. The findings revealed a bacterial clearance rate of 61.9%, with positive safety profiles noted among patients . These results emphasize the drug's practicality in clinical settings beyond controlled trials.

Comparative Efficacy Against Resistance

Omadacycline's unique chemical modifications allow it to circumvent traditional resistance mechanisms seen in other tetracyclines. For instance, its minimum inhibitory concentration (MIC) against resistant Staphylococcus aureus strains was significantly lower than that of doxycycline and tetracycline .

| Pathogen Type | Omadacycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |

|---|---|---|---|

| S. aureus (tet(M) resistant) | 0.125–0.5 | 2–8 | 32–64 |

| S. pneumoniae | 0.125–0.25 | 1–4 | 16–32 |

| Mycoplasma pneumoniae | Not specified | Not specified | Not specified |

Safety and Tolerability

Omadacycline has been reported to have a favorable safety profile, with few adverse reactions noted in clinical studies. It does not require dosage adjustments based on renal or hepatic function, which simplifies its use in diverse patient populations .

Mechanism of Action

Omadacycline mesylate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth and, ultimately, bacterial cell death . This compound remains effective against bacterial isolates possessing common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Omadacycline shares structural similarities with other tetracyclines, such as tigecycline and eravacycline, but features a C9-aminomethyl group that enhances ribosomal binding and circumvents resistance . Unlike older tetracyclines (e.g., doxycycline), omadacycline is unaffected by tetracycline destructase enzymes due to its modified structure, a trait it shares with tigecycline .

Table 1: Structural and Resistance Profile Comparisons

| Compound | Key Structural Features | Resistance Mechanisms Overcome |

|---|---|---|

| Omadacycline | C9-aminomethyl group | Efflux pumps, ribosomal protection |

| Tigecycline | Glycylcycline (C9-t-butylglycylamido moiety) | Efflux pumps, ribosomal protection |

| Eravacycline | Fluorocycline (C7-fluoro and C9-pyrrolidinoacetamido) | Efflux pumps, ribosomal protection |

| Doxycycline | Unmodified tetracycline scaffold | Susceptible to efflux and destructases |

Pharmacokinetic Comparisons

Omadacycline demonstrates superior bioavailability in serum and epithelial lining fluid (ELF) compared to tigecycline. However, its higher protein binding (21% vs. 80% for tigecycline) reduces unbound drug penetration into tissues .

Table 2: Pharmacokinetic Parameters in Healthy Adults

| Parameter | Omadacycline (100 mg IV) | Tigecycline (50 mg IV) |

|---|---|---|

| Serum AUC24 (μg·h/mL) | 14.2 | 2.3 |

| ELF AUC24 (μg·h/mL) | 26.1 | 5.8 |

| ELF:Serum Penetration Ratio (Unbound) | 1.84 | 6.59 |

In Vitro and Clinical Efficacy

- Against Clostridioides difficile: Omadacycline exhibits potent activity against hypervirulent C. difficile ribotypes (e.g., 027), outperforming vancomycin and fidaxomicin in preclinical studies .

- In CABP: A phase 3 trial (OPTIC) showed omadacycline achieved clinical cure rates comparable to moxifloxacin (87.5% vs. 85.1%) .

- In ABSSSI: Omadacycline demonstrated non-inferiority to linezolid, with similar microbiological response rates (87.5% vs. 88.1%) and adverse event (AE) profiles .

Table 3: Clinical Trial Outcomes

| Indication | Comparator | Clinical Cure Rate (Omadacycline vs. Comparator) |

|---|---|---|

| CABP | Moxifloxacin | 87.5% vs. 85.1% |

| ABSSSI | Linezolid | 86.3% vs. 83.9% |

Emerging Resistance Considerations

While omadacycline retains activity against tigecycline-susceptible carbapenem-resistant Acinetobacter (CRAn), its efficacy against tigecycline-non-susceptible strains remains undetermined . This contrasts with eravacycline, which shows broader activity in multidrug-resistant Enterobacteriaceae .

Biological Activity

Omadacycline mesylate is a novel aminomethylcycline antibiotic that has garnered attention due to its unique properties and efficacy against a broad spectrum of bacterial pathogens, including those resistant to traditional tetracyclines. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Omadacycline exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit of bacteria, blocking the aminoacyl-tRNA from entering the ribosome, which ultimately disrupts protein synthesis. This mechanism allows it to act either as a bacteriostatic or bactericidal agent depending on the bacterial strain involved . Notably, omadacycline has been shown to circumvent common resistance mechanisms such as drug efflux and ribosomal protection, making it effective against strains that are resistant to other tetracyclines .

Pharmacokinetics

Omadacycline exhibits favorable pharmacokinetic properties:

- Bioavailability : The mean absolute oral bioavailability is approximately 34.5% .

- Volume of Distribution (Vd) : The mean Vd is about 256 L after a single dose .

- Protein Binding : It shows nonlinear protein binding, remaining approximately 20% bound regardless of concentration .

- Half-Life : The elimination half-life is around 16.2 hours .

- Elimination : Approximately 27% is eliminated via the kidneys after intravenous administration; in oral dosing, about 14.4% is renal, while 81.1% is excreted in feces .

In Vitro Activity

Omadacycline has demonstrated significant in vitro activity against various Gram-positive and Gram-negative pathogens. Key findings include:

- Minimum Inhibitory Concentrations (MICs) :

These results indicate that omadacycline retains efficacy against bacteria with known resistance mechanisms.

Clinical Trials

Omadacycline has been evaluated in multiple clinical trials for its effectiveness in treating community-acquired bacterial pneumonia (CABP) and skin infections:

- In a phase 3 trial comparing omadacycline to moxifloxacin for CABP treatment, both drugs showed similar early clinical response rates (81.1% vs. 82.7%) and investigator-assessed clinical response rates post-treatment (87.6% for omadacycline) .

- Another study indicated that omadacycline was noninferior to linezolid for skin infections, demonstrating an early clinical response rate of 84.8% compared to 85.5% for linezolid .

Pediatric Mycoplasma pneumoniae Infection

A notable case involved an adolescent patient with Mycoplasma pneumoniae pneumonia unresponsive to initial macrolide treatment. After switching to omadacycline, the patient's condition improved significantly within three days, with normalization of inflammatory markers and resolution of lung lesions observed on follow-up imaging . This case underscores omadacycline's potential as an effective alternative for treating resistant infections in pediatric populations.

Combination Therapy

Research indicates that omadacycline can be effectively combined with other antibiotics to enhance antibacterial activity:

Q & A

Basic Research Questions

Q. How can NMR spectroscopy and X-ray diffraction be utilized to characterize the hydration state and crystallographic purity of Omadacycline mesylate?

- Methodological Answer : To determine hydration states, conduct ¹H NMR analysis in deuterated DMSO using a 400 MHz spectrometer. Compare the water signal (≈3.33 ppm) with a reference proton signal (e.g., aromatic C–H at 7.41 ppm) for quantification . For crystallographic purity, pair this with synchrotron X-ray powder diffraction to resolve crystal structures and identify solvent residues (e.g., absence of tosylate counter-ions or organic solvents) . Ensure samples are stored over 3 Å molecular sieves to prevent moisture interference .

Q. What biochemical assays are recommended to confirm this compound’s mechanism of action via 30S ribosomal subunit inhibition?

- Methodological Answer : Use ribosome-binding assays with radiolabeled tetracyclines to measure competitive displacement. Perform in vitro translation inhibition assays using bacterial ribosome extracts, monitoring dose-dependent reductions in protein synthesis. Compare IC₅₀ values with known 30S inhibitors (e.g., tigecycline) to validate specificity . Include controls for off-target effects using ribosomal mutants or eukaryotic ribosomes.

Q. How should minimum inhibitory concentration (MIC) assays be standardized for this compound against atypical pathogens like Mycobacterium avium?

- Methodological Answer : Follow CLSI broth microdilution protocols with cation-adjusted Mueller-Hinton broth. Include quality control strains (e.g., S. pneumoniae ATCC 49619) and validate drug stability under assay conditions via HPLC . For slow-growing pathogens, extend incubation periods (e.g., 7–14 days for M. avium) and confirm drug potency using time-kill studies in hollow fibre models .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) studies be designed to assess this compound’s tissue penetration in pulmonary infections?

- Methodological Answer : Collect serial plasma and epithelial lining fluid (ELF) samples via bronchoalveolar lavage in healthy volunteers. Measure total and unbound drug concentrations using LC-MS/MS. Calculate penetration ratios (ELF:plasma AUC) and adjust for protein binding (≈21% for Omadacycline). Compare with tigecycline (≈80% protein-bound) to contextualize tissue distribution . Use population PK modeling to simulate dosing regimens for infected populations .

Q. What methodological considerations are critical when employing the hollow fibre system (HFS) model to evaluate this compound’s efficacy against intracellular pathogens?

- Methodological Answer : Simulate human pharmacokinetics in the HFS by calibrating drug half-life and peak concentrations. Use logarithmic-phase M. avium cultures and monitor bacterial burden via CFU counts over 28 days. Include stability testing of Omadacycline in the system to ensure consistent drug exposure. Validate results with static concentration time-kill studies and cross-reference with clinical PK data .

Q. How can researchers reconcile discrepancies between total drug concentrations and pharmacodynamic efficacy in tissue penetration studies?

- Methodological Answer : Analyze both total and unbound drug fractions in plasma and target tissues. For Omadacycline, while total ELF concentrations may exceed plasma levels, the unbound fraction (≈79%) drives efficacy. Use protein-binding-adjusted Monte Carlo simulations to predict target attainment rates. Compare with in vivo efficacy endpoints (e.g., reduction in bacterial load) to validate models .

Q. What strategies are recommended for designing non-inferiority trials for this compound in antibiotic-resistant infections?

- Methodological Answer : Define non-inferiority margins based on historical comparator data (e.g., moxifloxacin for CABP). Use adaptive trial designs to enroll patients with confirmed bacterial etiologies. Stratify analyses by resistance profiles (e.g., macrolide-resistant S. pneumoniae). Include pharmacokinetic sub-studies to correlate exposure with clinical outcomes, referencing Phase III trial frameworks .

Q. How should stability studies be conducted for this compound in different solvent systems?

- Methodological Answer : Assess chemical stability in DMSO, aqueous buffers, and biological matrices (e.g., plasma) using accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and confirm structural integrity with LC-MS. Note that DMSO evaporation may cause discoloration, requiring inert atmosphere handling .

Q. What comparative efficacy metrics are essential when evaluating this compound against other tetracyclines in multidrug-resistant infections?

- Methodological Answer : Perform head-to-head time-kill assays against panels of Gram-positive (e.g., MRSA) and Gram-negative pathogens. Measure parameters like MIC₉₀, post-antibiotic effect, and mutant prevention concentration. Use genomic sequencing to identify resistance mechanisms (e.g., tet gene upregulation). Cross-reference with clinical trial data on cure rates and adverse event profiles .

Q. How can population pharmacokinetic (PopPK) models optimize this compound dosing in special populations?

- Methodological Answer :

Integrate Phase I (healthy volunteers) and Phase III (infected patients) PK data using nonlinear mixed-effects modeling. Covariates like renal/hepatic function, BMI, and albumin levels should be tested for significance. Validate models via bootstrap analysis and visual predictive checks. Simulate dosing adjustments for renal impairment using FDA guidelines .

Properties

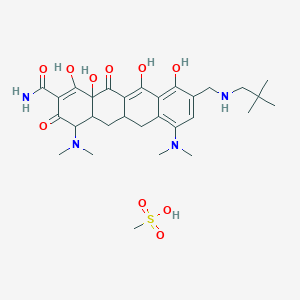

Molecular Formula |

C30H44N4O10S |

|---|---|

Molecular Weight |

652.8 g/mol |

IUPAC Name |

4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4) |

InChI Key |

BRTZQVQPPVIFKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.